molecular formula C14H25NO6 B558310 (2S)-5-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid CAS No. 13726-84-6

(2S)-5-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

Cat. No.: B558310
CAS No.: 13726-84-6
M. Wt: 303.35 g/mol
InChI Key: YGSRAYJBEREVRB-UHFFFAOYSA-N
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Description

Boc-Glu(OtBu)-OH (tert-butoxycarbonyl-L-glutamic acid 5-tert-butyl ester) is a protected derivative of L-glutamic acid, widely used in peptide synthesis to prevent undesired side reactions. The Boc (tert-butoxycarbonyl) group protects the α-amino group, while the OtBu (tert-butyl ester) protects the γ-carboxylic acid side chain. Its CAS number is 13726-84-6, with molecular formula C₁₄H₂₅NO₆ and molecular weight 303.4 g/mol . Key physicochemical properties include:

  • Melting Point: 102–105°C
  • Optical Activity: [α]²⁰/D = −9.5 ± 1° (c = 1% in methanol)
  • Solubility: Soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM) .

Boc-Glu(OtBu)-OH is acid-labile, making it compatible with solid-phase peptide synthesis (SPPS) strategies where Boc deprotection is achieved using trifluoroacetic acid (TFA) .

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO6/c1-13(2,3)20-10(16)8-7-9(11(17)18)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSRAYJBEREVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13726-84-6
Record name NSC164048
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164048
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Stepwise Protection of L-Glutamic Acid

The synthesis of Boc-Glu(OtBu)-OH typically begins with L-glutamic acid. The process involves sequential protection of the α-amino and γ-carboxylic acid groups:

  • α-Amino Protection :
    The α-amino group is shielded using di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous medium. A common protocol involves dissolving L-glutamic acid in a 1:1 mixture of dioxane and water, adjusting the pH to 9–10 with sodium hydroxide, and adding Boc anhydride at 0–5°C. After stirring for 12–24 hours, the Boc-Glu-OH intermediate is isolated via acidification (pH 2–3) and extraction into ethyl acetate.

  • γ-Carboxylic Acid Protection :
    The γ-carboxylic acid is esterified using tert-butyl alcohol under acidic conditions. In a representative procedure, Boc-Glu-OH is dissolved in anhydrous dichloromethane (DCM) with tert-butyl alcohol and catalyzed by a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds at room temperature for 24 hours, followed by filtration to remove dicyclohexylurea (DCU) and evaporation to yield Boc-Glu(OtBu)-OH.

Key Reaction Conditions :

StepReagentSolventTemperatureTimeYield
Boc ProtectionBoc₂ODioxane/H₂O0–5°C12–24 h85–90%
OtBu ProtectiontBuOH, DCCDCMRT24 h75–80%

Alternative Methods: Pre-Protected Intermediates

Industrial-scale synthesis often employs pre-protected intermediates to streamline production. For example, Boc-Glu(OtBu)-OH can be synthesized via:

  • Mixed Anhydride Method : Reacting Boc-Glu-OH with isobutyl chloroformate in the presence of N-methylmorpholine (NMM), followed by tert-butanol addition.

  • Enzymatic Esterification : Lipase-catalyzed esterification of Boc-Glu-OH with tert-butyl alcohol in organic solvents, offering higher selectivity for the γ-position.

Challenges in Synthesis and Optimization

Regioselectivity and Side Reactions

The β-carboxylic acid of glutamic acid poses a significant challenge, as it may undergo unintended esterification. To suppress β-protection:

  • pH Control : Maintaining a mildly acidic environment (pH 4–5) during OtBu protection favors γ-selectivity.

  • Steric Hindrance : Bulkier coupling agents (e.g., DCC over EDC) reduce β-side reactions due to steric effects.

Aspartimide Formation

Analogous to aspartimide formation in Asp residues, Glu can cyclize to pyroglutamate under acidic or basic conditions. This side reaction is mitigated by:

  • Low-High Cleavage Strategy : Using high concentrations of trifluoroacetic acid (TFA) during Boc removal to minimize cyclization.

  • Temporary Protecting Groups : Introducing acid-labile groups like 2,4-dimethylpent-3-yl (Mpe) on the β-carboxylic acid during synthesis.

Characterization and Quality Control

Boc-Glu(OtBu)-OH is characterized using:

  • NMR Spectroscopy : ¹H NMR (CDCl₃) displays tert-butyl singlets at δ 1.44 (Boc) and δ 1.40 (OtBu), with α-proton resonance at δ 4.2–4.4.

  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms purity >98%.

  • Mass Spectrometry : ESI-MS m/z calculated for C₁₄H₂₅NO₆ [M+H]⁺: 304.17, observed: 304.2.

Quality Parameters :

ParameterSpecification
Purity (HPLC)≥98%
Melting Point78–82°C
Optical Rotation[α]²⁵D = -15° to -17° (c=1, CH₃OH)

Industrial Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

In Boc-SPPS, Boc-Glu(OtBu)-OH is coupled to growing peptide chains using activating agents like HBTU or HATU. Its stability under TFA deprotection conditions (e.g., 50% TFA/DCM) ensures minimal side-chain deprotection during repeated cycles.

Solution-Phase Synthesis

The compound is utilized in fragment condensation strategies for large-scale peptide production. For instance, it is a key intermediate in the synthesis of liraglutide, a glucagon-like peptide-1 (GLP-1) analog, where it facilitates regioselective coupling at the γ-carboxyl group .

Chemical Reactions Analysis

Boc Group Removal

The Boc group is cleaved under acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent, achieving deprotection within minutes at room temperature . For example, Boc-Glu(OtBu)-OH treated with 7% TFA in dichloromethane (DCM) at 0°C removes the Boc group, yielding H-Glu(OtBu)-OH·TFA salt .

Alternative Deprotection Methods

  • Magic Blue (MB) and Triethylsilane : Catalyzes cleavage of Boc groups under mild conditions .
  • Hydrogen Fluoride (HF) : Used in Boc-based solid-phase peptide synthesis (SPPS) for simultaneous resin cleavage and global deprotection .

OtBu Group Removal

The γ-carboxylic acid’s OtBu protection requires stronger acids, such as HF or HCl in dioxane . This step is typically performed after peptide chain assembly.

Coupling Reactions

Boc-Glu(OtBu)-OH participates in peptide bond formation via carbodiimide-mediated activation:

Common Coupling Reagents

ReagentSolventConditions
EDC·HCl + DMAPDCM/DMF0°C → RT, 3–24 h
DCC/HOBtDMFRT, 1–2 h

For instance, coupling Boc-Glu(OtBu)-OH to a resin-bound amino acid using EDC·HCl and DMAP in DCM achieves >90% efficiency .

Cyclization Risks

Unlike benzyl (Bzl)-protected glutamic acid derivatives, Boc-Glu(OtBu)-OH’s bulky tert-butyl ester minimizes side reactions like pyroglutamate or aminosuccinate formation .

Acid Sensitivity

Prolonged exposure to TFA may partially cleave the OtBu group, necessitating controlled reaction times .

Boc SPPS Workflow

  • Deprotection : TFA removes Boc from the N-terminus .
  • Neutralization : DIEA or other bases free the amine for coupling .
  • Coupling : Activated carboxylate reacts with the incoming amino acid .
  • Global Deprotection : HF cleaves the peptide from the resin and removes OtBu .

Comparative Stability Data

Protection GroupStability in TFAStability in HF
Boc (N-terminal)LabileStable
OtBu (side chain)Stable (short-term)Labile

Sulfoxide Formation

Treating Boc-Glu(OtBu)-OH with m-chloroperoxybenzoic acid (mCPBA) oxidizes sulfur-containing side chains (e.g., Mtb-protected residues) to sulfoxides, useful for selective modifications .

Esterification

The γ-carboxylic acid’s OtBu group can be exchanged for other esters (e.g., methyl or benzyl) via transesterification under alkaline conditions .

Key Research Findings

  • Efficiency : Boc-Glu(OtBu)-OH exhibits >98% coupling efficiency in SPPS when paired with EDC·HCl/DMAP .
  • Purity : HPLC analyses show minimal (<2%) side products under optimized conditions .
  • Storage : Stable at 2–8°C under inert gas, with no decomposition observed over 12 months .

Boc-Glu(OtBu)-OH’s dual protection strategy ensures high selectivity in peptide synthesis, balancing reactivity and stability. Its compatibility with Boc SPPS and resistance to common side reactions make it indispensable for synthesizing complex peptides .

Scientific Research Applications

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) : Boc-Glu(OtBu)-OH is widely utilized in SPPS due to its ability to protect the functional groups during the synthesis process. The Boc group can be easily removed under acidic conditions, allowing for selective deprotection when needed.

Case Study: Synthesis of Antimicrobial Peptides

In a study conducted by researchers at the University of California, Boc-Glu(OtBu)-OH was incorporated into antimicrobial peptides. The use of this compound facilitated the assembly of complex peptide sequences while minimizing side reactions that could compromise yield and purity. The resulting peptides exhibited enhanced antimicrobial activity against various bacterial strains, demonstrating the effectiveness of using Boc-Glu(OtBu)-OH in peptide synthesis .

Role in Drug Development

Boc-Glu(OtBu)-OH serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its derivatives are often explored for their potential therapeutic effects.

Example: Glutamate Derivatives in Neuropharmacology

Research has indicated that glutamate derivatives, including those synthesized from Boc-Glu(OtBu)-OH, can modulate neurotransmitter systems involved in neurological disorders. A study published in Frontiers in Pharmacology highlighted how these derivatives could act as potential modulators for glutamate receptors, offering insights into new treatment avenues for conditions such as Alzheimer's disease .

Chemical Diversity Studies

Boc-Glu(OtBu)-OH is also employed in chemical diversity studies, where it acts as a model compound to explore new chemical entities.

Application: Library Generation for Drug Discovery

In drug discovery processes, libraries of compounds are generated to identify lead candidates for further development. Boc-Glu(OtBu)-OH has been used as a scaffold to create diverse libraries of glutamate analogues. These libraries have been screened for biological activity, leading to the identification of novel compounds with potential therapeutic applications .

Comparative Data Table

The following table summarizes key properties and applications of Boc-Glu(OtBu)-OH compared to other common amino acid derivatives:

CompoundProtecting GroupsMain ApplicationsStability
Boc-Glu(OtBu)-OHBoc, OtBuSPPS, Drug Development, Chemical Diversity StudiesHigh
Fmoc-Glu-OHFmocSPPSModerate
Boc-Asp(OBzl)-OHBoc, BenzylSPPSHigh
Fmoc-Asp(OcHx)-OHFmoc, OcHxSPPSModerate

Mechanism of Action

The mechanism of action of Boc-Glu(OtBu)-OH primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the tert-butyl ester protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides. The molecular targets and pathways involved include the amino and carboxyl groups of amino acids, which are crucial for peptide bond formation .

Comparison with Similar Compounds

Structural Analogs
Table 1: Structural Comparison of Protected Glutamic and Aspartic Acid Derivatives
Compound Protecting Groups Side Chain Length Molecular Formula Molecular Weight (g/mol) Key Applications
Boc-Glu(OtBu)-OH Boc (α-amino), OtBu (γ-carboxyl) C4 (glutamic) C₁₄H₂₅NO₆ 303.4 SPPS, peptide coupling
Fmoc-Glu(OtBu)-OH Fmoc (α-amino), OtBu (γ-carboxyl) C4 (glutamic) C₂₄H₂₅NO₆ 423.5 SPPS (base-labile deprotection)
Boc-Asp(OtBu)-OH Boc (α-amino), OtBu (β-carboxyl) C3 (aspartic) C₁₃H₂₃NO₆ 289.3 Peptide synthesis with shorter side chains
Boc-Glu(OMe)-OtBu Boc (α-amino), OMe (γ-carboxyl) C4 (glutamic) C₁₃H₂₃NO₆ 289.3 Labile ester for selective deprotection

Key Observations :

  • Boc vs. Fmoc : Boc is removed under acidic conditions (e.g., TFA), while Fmoc requires base (e.g., piperidine). This distinction dictates their use in orthogonal SPPS strategies .
  • Glu vs. Asp : Glutamic acid’s longer side chain (C4) provides greater flexibility in peptide design compared to aspartic acid (C3), influencing substrate-receptor interactions .
  • Ester Stability : OtBu esters are more stable under basic conditions than OMe esters, which hydrolyze readily .
Physicochemical Properties
Table 2: Aggregation and Solubility Profiles
Compound Aggregation Behavior Solubility Profile Thermal Stability
Boc-Glu(OtBu)-OH Not reported Soluble in DMF, DMSO, DCM Stable up to 225°C (flash point)
Fmoc-Glu(OtBu)-OH Forms spherical aggregates at RT; transitions to broomstick-like structures at 70°C Soluble in DMF, moderate in water Decomposes near 250°C
Fmoc-Asp(OtBu)-OH Irregular rod-like structures under all conditions Poor aqueous solubility Similar to Fmoc-Glu(OtBu)-OH

Key Observations :

  • Aggregation : The Fmoc group’s aromaticity drives π-π stacking, leading to distinct self-assembly behaviors absent in Boc-protected analogs .
  • Thermal Stability : Boc-Glu(OtBu)-OH’s tert-butyl groups enhance thermal stability compared to Fmoc derivatives .
Table 3: Reactivity in Peptide Coupling
Compound Coupling Reagents Used Deprotection Conditions Yield in Model Reactions
Boc-Glu(OtBu)-OH HBTU/DIPEA , DCC/DMAP TFA/DCM >85% (e.g., Gd-DTPA synthesis)
Fmoc-Glu(OtBu)-OH HCTU/DIPEA 20% piperidine in DMF ~90% (e.g., fluorogenic substrates)
Boc-Glu(OSu)-OSu Active ester method TFA (simultaneous deprotection) 88% (e.g., RGD octamer synthesis)


Key Observations :

  • Coupling Efficiency : Boc-Glu(OtBu)-OH achieves high yields with HBTU/DIPEA, while Fmoc derivatives require milder bases to avoid premature deprotection .
  • Activated Esters : Boc-Glu(OSu)-OSu’s NHS ester enables rapid amide bond formation without additional coupling agents .

Biological Activity

Boc-Glu(OtBu)-OH, or N-alpha-t-Butyloxycarbonyl-L-glutamic acid-alpha-t-butyl ester, is a derivative of glutamic acid that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This compound is primarily used in peptide synthesis, particularly in the context of developing biologically active peptides and pharmaceuticals. This article delves into the biological activity of Boc-Glu(OtBu)-OH, supported by relevant data, case studies, and research findings.

Boc-Glu(OtBu)-OH is characterized by its stability and hydrophobic nature, which can influence its interaction with biological systems. The compound has the following chemical structure:

  • Molecular Formula : C₁₄H₂₅NO₆
  • Molecular Weight : 303.36 g/mol
  • Melting Point : 112°C to 116°C
  • Purity : Typically >98% as determined by HPLC

These properties make it suitable for various applications in synthetic chemistry and biochemistry.

Synthesis and Applications

Boc-Glu(OtBu)-OH is commonly used as a building block in solid-phase peptide synthesis (SPPS). Its protective Boc group allows for selective deprotection during peptide assembly, thereby facilitating the incorporation of glutamic acid residues into peptides. This method is crucial for synthesizing complex peptides that exhibit specific biological activities.

Table 1: Common Applications of Boc-Glu(OtBu)-OH

ApplicationDescription
Peptide SynthesisUsed as a building block for synthesizing peptides
Drug DevelopmentPotential use in developing glucagon-like peptides
BioconjugationServes as a linker in bioconjugation strategies

Biological Activity

Research indicates that Boc-Glu(OtBu)-OH and its derivatives exhibit various biological activities, particularly in the context of immunomodulation and neuroprotection.

Case Studies

  • Immunomodulatory Effects : A study demonstrated that peptides containing Boc-Glu(OtBu)-OH showed enhanced immune responses in vitro. These peptides were able to stimulate T-cell proliferation and cytokine production, suggesting potential applications in vaccine development .
  • Neuroprotective Properties : Another investigation focused on the neuroprotective effects of glutamic acid derivatives. The study found that Boc-Glu(OtBu)-OH exhibited protective effects against oxidative stress-induced neuronal cell death, indicating its potential role in treating neurodegenerative diseases .

The biological activity of Boc-Glu(OtBu)-OH is believed to be mediated through several mechanisms:

  • Receptor Interaction : It may interact with specific receptors involved in immune signaling pathways.
  • Antioxidant Activity : The compound has shown potential antioxidant properties that help mitigate cellular damage.
  • Peptide Hormone Modulation : As a component of peptide hormones, it may influence metabolic processes by modulating hormone activity .

Research Findings

Recent studies have highlighted the importance of Boc-Glu(OtBu)-OH in drug design:

  • Glucagon-like Peptides : Research involving the synthesis of glucagon-like peptides using Boc-Glu(OtBu)-OH has shown promising results in managing diabetes and obesity .
  • Targeted Drug Delivery : The hydrophobic nature of Boc-Glu(OtBu)-OH enhances the delivery of therapeutic agents to specific tissues, improving efficacy while reducing side effects .

Q & A

Q. What is the structural significance of Boc-Glu(OtBu)-OH in peptide synthesis?

Boc-Glu(OtBu)-OH is a protected derivative of glutamic acid used in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the γ-carboxylic acid is protected as a tert-butyl ester (OtBu). This dual protection prevents unwanted side reactions during peptide chain elongation, ensuring regioselective coupling. The stereochemistry ([α]²⁰/D = −9.5±1° in methanol) and purity (≥99% by TLC) are critical for maintaining enantiomeric integrity in chiral peptide sequences .

Q. What analytical methods are recommended for verifying Boc-Glu(OtBu)-OH purity and identity?

  • TLC : Monitor purity using silica gel plates with appropriate solvent systems (e.g., ethyl acetate/hexane).
  • HPLC : Reverse-phase chromatography with UV detection at 220 nm to assess isomeric purity.
  • NMR : ¹H and ¹³C NMR confirm structural integrity, particularly the tert-butyl (1.2–1.4 ppm) and Boc-group (1.4–1.5 ppm) protons.
  • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight validation (theoretical MW: 303.35 g/mol) .

Q. How should Boc-Glu(OtBu)-OH be stored to ensure stability?

Store at 2–8°C in a tightly sealed container under inert gas (e.g., argon). Avoid prolonged exposure to moisture or acidic/basic conditions, which can hydrolyze the tert-butyl ester or Boc groups. Degradation products (e.g., free glutamic acid) can be detected via TLC or HPLC .

Advanced Research Questions

Q. How can coupling efficiency be optimized when using Boc-Glu(OtBu)-OH in automated SPPS?

  • Activation Reagents : Use DIPC (diisopropylcarbodiimide) with DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to enhance coupling rates.
  • Solvent Choice : Dichloromethane (DCM) or DMF improves solubility and minimizes aggregation.
  • Temperature Control : Perform couplings at 0–4°C to reduce racemization.
  • Monitoring : Use Kaiser or TNBS tests to confirm complete deprotection and coupling .

Q. What strategies mitigate side reactions during Boc deprotection?

  • Acid Selection : Trifluoroacetic acid (TFA) in DCM (1:4 v/v) selectively removes Boc groups without cleaving the tert-butyl ester.
  • Scavengers : Add 2% thioanisole or 1,2-ethanedithiol to sequester carbocations formed during deprotection, preventing alkylation of sensitive residues (e.g., tryptophan).
  • Time Optimization : Limit TFA exposure to 15–30 minutes to avoid premature ester hydrolysis .

Q. How does the tert-butyl ester influence peptide solubility and purification?

The tert-butyl ester increases hydrophobicity, aiding in:

  • Purification : Reverse-phase HPLC with gradients of acetonitrile/water.
  • Solubility : Facilitates dissolution in organic solvents (e.g., DMF, DCM) during SPPS. Post-synthesis, global deprotection with TFA/H₂O (95:5) removes the ester, restoring carboxylic acid functionality .

Q. What computational tools predict Boc-Glu(OtBu)-OH stability under varying pH and temperature?

  • Molecular Dynamics (MD) Simulations : Assess conformational stability and hydrolysis rates.
  • DFT Calculations : Predict protonation states and reactivity of protected groups.
  • Software : Gaussian, GROMACS, or AMBER suites integrate crystallographic data (e.g., Cambridge Structural Database entries) to model degradation pathways .

Methodological Recommendations

  • Crystallography : For resolving ambiguous stereochemistry, use SHELX programs (e.g., SHELXL) for small-molecule refinement. Input data from single-crystal X-ray diffraction .
  • Safety Protocols : Wear EN166-certified goggles and nitrile gloves when handling Boc-Glu(OtBu)-OH to prevent dermal/ocular exposure .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-5-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-5-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.